![molecular formula C10H12N4 B1483927 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2091684-34-1](/img/structure/B1483927.png)
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” is not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources.
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is structurally related to pyrazole derivatives, has shown a wide range of pharmacological activities, including anti-fibrosis . Compounds with this structure can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrazole derivatives are known to exhibit antimicrobial properties. The structural similarity of the compound to pyrimidine derivatives suggests it may also possess antimicrobial activities, which could be harnessed in the development of new antibiotics .
Antiviral Applications
Similarly, the compound’s structural analogs have demonstrated antiviral effects. This suggests that “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” could be a candidate for the synthesis of antiviral drugs, potentially offering new treatments for viral infections .
Antitumor Potential
The pyrazole core is often found in compounds with antitumor properties. Given the compound’s structural features, it may be useful in the synthesis of antitumor agents, contributing to cancer treatment and research .
Pharmacological Activity of Oxadiazoles
The compound’s framework is conducive to the synthesis of oxadiazole derivatives, which have a broad spectrum of pharmacological activities. These activities include analgesic, anti-inflammatory, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . This versatility makes it a valuable scaffold in drug development.
Chemical Biology and Medicinal Chemistry
The compound serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. Its versatility in chemical reactions makes it an important component in the design of privileged structures within chemical biology and medicinal chemistry .
Enzyme Activity Modulation
In the context of ionic liquids (ILs), derivatives of the compound have been found to affect enzyme activity. This suggests potential applications in biocatalysis, where modifying enzyme activity can be crucial for industrial processes .
Bioisosteres in Drug Design
Compounds containing the pyrazole moiety can act as bioisosteres, replacing other functional groups in drug molecules to improve pharmacokinetic and pharmacodynamic properties. This application is significant in the design and optimization of new drugs .
Mechanism of Action
Indole Derivatives
Indole derivatives, which are structurally similar to pyrazole compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrazine ring like the compounds , have shown diverse biological activities. For example, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
5-Amino-pyrazoles
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYJGBSUVWTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.